Nateglinide Nateglinide Nateglinide is an N-acyl-D-phenylalanine resulting from the formal condensation of the amino group of D-phenylalanine with the carboxy group of trans-4-isopropylcyclohexanecarboxylic acid. An orally-administered, rapidly-absorbed, short-acting insulinotropic agent, it is used for the treatment of type 2 diabetes mellitus. It has a role as an EC 3.4.14.5 (dipeptidyl-peptidase IV) inhibitor and a hypoglycemic agent.
A phenylalanine and cyclohexane derivative that acts as a hypoglycemic agent by stimulating the release of insulin from the pancreas. It is used in the treatment of TYPE 2 DIABETES.
Brand Name: Vulcanchem
CAS No.: 105816-06-6
VCID: VC20836970
InChI: InChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23)/t15?,16?,17-/m1/s1
SMILES: CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O
Molecular Formula: C19H27NO3
Molecular Weight: 317.4 g/mol

Nateglinide

CAS No.: 105816-06-6

Cat. No.: VC20836970

Molecular Formula: C19H27NO3

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

Nateglinide - 105816-06-6

Specification

Description Nateglinide is an N-acyl-D-phenylalanine resulting from the formal condensation of the amino group of D-phenylalanine with the carboxy group of trans-4-isopropylcyclohexanecarboxylic acid. An orally-administered, rapidly-absorbed, short-acting insulinotropic agent, it is used for the treatment of type 2 diabetes mellitus. It has a role as an EC 3.4.14.5 (dipeptidyl-peptidase IV) inhibitor and a hypoglycemic agent.
A phenylalanine and cyclohexane derivative that acts as a hypoglycemic agent by stimulating the release of insulin from the pancreas. It is used in the treatment of TYPE 2 DIABETES.
CAS No. 105816-06-6
Molecular Formula C19H27NO3
Molecular Weight 317.4 g/mol
IUPAC Name (2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid
Standard InChI InChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23)/t15?,16?,17-/m1/s1
Standard InChI Key OELFLUMRDSZNSF-OFLPRAFFSA-N
Isomeric SMILES CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O
SMILES CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O
Canonical SMILES CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O

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